2-Ethoxy-6-fluoropyridine
Description
Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry
Fluorinated pyridine scaffolds are of paramount importance in modern organic chemistry, largely due to the unique properties that the fluorine atom imparts to the molecule. The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. In medicinal chemistry, for instance, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.
The electron-withdrawing nature of fluorine also activates the pyridine ring towards certain types of reactions. Specifically, 2-fluoropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov Research has shown that 2-fluoropyridine (B1216828) derivatives can react with nucleophiles, such as sodium ethoxide, approximately 320 times faster than the corresponding chlorinated compounds. smolecule.com This enhanced reactivity provides a powerful and efficient method for introducing a wide variety of functional groups onto the pyridine core, facilitating the synthesis of complex molecular architectures. acs.orgnih.gov
Historical Context of Pyridine Derivatives in Chemical Synthesis and Applied Sciences
Pyridine and its derivatives have a rich history in chemical synthesis and applied sciences. Pyridine itself was first isolated in the 19th century, and since then, the study and synthesis of its derivatives have grown exponentially. These compounds are ubiquitous in nature, forming the core of many essential molecules, including certain vitamins and alkaloids.
In the realm of applied sciences, pyridine derivatives have found widespread use as pharmaceuticals, agrochemicals, and catalysts. The pyridine ring is a common structural motif in numerous approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. smolecule.com The development of synthetic methods to create functionalized pyridines has been a long-standing area of research, with classic named reactions and modern catalytic approaches continuously expanding the toolbox available to chemists for creating novel pyridine-containing molecules. The ability to selectively introduce various substituents onto the pyridine ring has been crucial for fine-tuning the properties of these compounds for specific applications.
Scope and Research Objectives Pertaining to 2-Ethoxy-6-fluoropyridine
The primary research interest in this compound lies in its utility as a key intermediate for the synthesis of complex, high-value molecules. Its bifunctional nature—the reactive fluoro group and the modulating ethoxy group—makes it an attractive starting material for building intricate molecular frameworks.
A significant research objective involving a derivative of this compound is the development of novel therapeutics. For example, a complex molecule incorporating the 2-ethoxy-6-fluorophenyl moiety, specifically (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one, has been the subject of patent applications for its role as a phosphoinositide 3-kinase-delta (PI3Kδ) inhibitor. justia.com The development of such inhibitors is a key objective in the search for new treatments for certain diseases, including some cancers. justia.com The synthesis of this complex inhibitor relies on intermediates derived from the this compound scaffold, demonstrating the compound's direct relevance to pharmaceutical research and development.
Chemical Compound Data
| Compound Name |
| This compound |
| (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one |
| 2,6-Difluoropyridine (B73466) |
| Ethanol (B145695) |
| Pyridine |
| Sodium ethoxide |
| 2-chloro-6-phenylpyridine-3-carbonitrile |
| 2-ethoxy-6-phenylpyridine-3-carbonitrile (B12556322) |
| 2-Fluoropyridine |
| 2-chloropyridine |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 858675-60-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Physical Form | Liquid |
| Purity | Typically ≥95% |
| InChI Key | QKGOSKSBPYONOO-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGOSKSBPYONOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698538 | |
| Record name | 2-Ethoxy-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858675-60-2 | |
| Record name | 2-Ethoxy-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 6 Fluoropyridine and Its Derivatives
Strategies for Constructing the Pyridine (B92270) Ring System
The de novo synthesis of pyridine rings is a foundational aspect of heterocyclic chemistry, offering pathways to complex structures from acyclic precursors.
The construction of the pyridine skeleton historically relies on two major strategies: condensation reactions of carbonyl compounds and cycloaddition reactions. acs.org
Condensation Reactions: These methods involve forming the pyridine ring by combining smaller, acyclic components. The Hantzsch pyridine synthesis, for example, is a classic method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine. acs.org Variations of this approach allow for the synthesis of asymmetrically substituted pyridines. acs.org Another fundamental approach is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation, to yield the aromatic pyridine ring. acs.orgacs.org
Cycloaddition Reactions: Modern synthetic methods often employ cycloaddition reactions, such as the Diels-Alder reaction, to construct the six-membered ring. acs.org Inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes are a favored method for building the pyridine core. acs.org More recently, transition metal-catalyzed [2+2+2] cycloadditions have emerged as a powerful tool. For instance, cobalt-catalyzed cycloadditions of diynes with nitriles provide a regioselective route to polysubstituted pyridines. bohrium.com
While less common than functionalizing an existing ring, building the pyridine scaffold with the fluoro and ethoxy groups already embedded is a viable strategy. This approach requires carefully chosen fluorinated and oxygenated acyclic precursors.
Rhodium-Catalyzed C-H Functionalization: A contemporary strategy involves the Rh(III)-catalyzed C-H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes to produce multisubstituted 3-fluoropyridines. acs.org This demonstrates the principle of incorporating a fluorine atom during the ring-forming process. A similar strategy could theoretically be adapted where one of the acyclic components contributes the ethoxy group.
Cobalt-Catalyzed Cycloaddition: The cobalt-catalyzed [2+2+2] cycloaddition of fluorine-containing diynes with nitriles is a highly regioselective method for producing α-fluoroalkylated pyridines. bohrium.com This method offers a direct way to install a fluorine atom at the C2 or C6 position during the ring's construction. The ethoxy group could potentially be introduced via the nitrile component or as a substituent on the diyne.
[4+2] Cycloadditions: The cycloaddition of vinylallenes with sulfonyl cyanides generates highly substituted pyridines after an aromatization step. acs.org By using appropriately substituted fluorinated or ethoxy-containing vinylallenes, it is conceivable to construct the desired pyridine core.
The primary challenge in these de novo syntheses is achieving the precise 2,6-substitution pattern with two different functional groups, which often requires highly specialized and complex starting materials.
Functional Group Interconversions and Regioselective Transformations
Functional group interconversion on a pre-formed pyridine ring is the most common and practical approach for synthesizing 2-ethoxy-6-fluoropyridine. This typically involves the regioselective substitution of halogen atoms on a dihalopyridine precursor.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings like pyridine. researchgate.net The presence of the electronegative ring nitrogen and electron-withdrawing halogen substituents activates the ring for attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. researchgate.netnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Halopyridines are excellent substrates for this reaction. chemrxiv.orgyoutube.com
The most direct synthesis of this compound involves the SNAr reaction of a 2,6-dihalopyridine with an ethoxide source. The reaction of 2,6-difluoropyridine (B73466) with sodium ethoxide results in the displacement of one fluorine atom to yield the target compound. This reaction is highly regioselective due to the symmetrical nature of the starting material.
The reaction can also be performed starting from 2-chloro-6-fluoropyridine, where the fluorine atom is selectively displaced by the ethoxide nucleophile over the chlorine atom due to the higher reactivity of the C-F bond in SNAr reactions.
| Starting Material | Reagents/Conditions | Product | Yield |
| 2,6-Difluoropyridine | Sodium Ethoxide (NaOEt) in Ethanol (B145695) (EtOH) | This compound | High |
| 2-Chloro-6-fluoropyridine | Sodium Ethoxide (NaOEt) in Ethanol (EtOH) | This compound | High |
This table represents typical reaction schemes for the synthesis of this compound via SNAr. Yields are generally high but depend on specific reaction conditions.
In nucleophilic aromatic substitution reactions, the reactivity of aryl halides follows a trend that is inverse to their carbon-halogen bond strength: F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.
This reactivity difference is stark. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions than those required for other halopyridines, which is a significant advantage when working with complex molecules containing sensitive functional groups. acs.org This selectivity is crucial for the synthesis of this compound from 2-chloro-6-fluoropyridine, ensuring that the ethoxy group displaces the fluorine atom preferentially.
| Halogen at C2 (Leaving Group) | Relative Reactivity in SNAr with Alkoxides | Typical Reaction Conditions |
| Fluorine (F) | Very High | Mild (e.g., lower temperatures, shorter times) |
| Chlorine (Cl) | High | Moderate to Forcing |
| Bromine (Br) | Moderate | Forcing (e.g., higher temperatures) |
This table provides a qualitative comparison of halogen reactivity in SNAr reactions on the pyridine ring. The higher reactivity of fluorine allows for greater selectivity and milder reaction conditions. acs.org
Regioselective Functionalization of Pyridine Ring Positions
The precise introduction of functional groups at specific positions on the pyridine ring is a cornerstone of synthesizing complex derivatives. For alkoxy- and fluoropyridines, metalation strategies are particularly prominent.
Metalation Strategies (e.g., Lithiation, Zincation) and Electrophilic Quenching
Metalation, particularly lithiation, is a powerful tool for creating a nucleophilic carbon center on the pyridine ring, which can then react with a variety of electrophiles. The regioselectivity of this deprotonation is highly dependent on the substituents present on the ring, the base used, and the reaction conditions. researchgate.netscispace.com
For instance, the lithiation of fluoropyrimidines has been successfully achieved, allowing for the subsequent reaction with various electrophiles to create new pyrimidine (B1678525) derivatives. researchgate.net In the case of 2-alkoxypyridines, lithiation can be directed to different positions. For example, 2-methoxypyridine (B126380) can be lithiated at the C-3 position using lithium amides or aryllithiums. scispace.com A study on 3-chloro-2-ethoxypyridine (B70323) demonstrated regioselective lithiation at the C-4 position with n-BuLi. This lithiated intermediate can then undergo transmetalation with organomagnesium halides, leading to the formation of a 3,4-pyridyne intermediate upon heating. nih.gov This intermediate allows for the regioselective introduction of substituents at the 4-position, followed by an electrophilic quench at the 3-position, yielding 2,3,4-trisubstituted pyridines. nih.gov
The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines like 2-fluoropyridine, where every vacant position can be selectively functionalized. researchgate.net This is often achieved by using protective groups to direct the metalation to the desired site. researchgate.net After the introduction of the new functional group via electrophilic quenching, the protecting group can be removed. researchgate.net
Zincation is another important metalation strategy. A one-pot procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution has been developed for the synthesis of benzofuropyridines from fluoropyridines. nih.gov This streamlined approach highlights the utility of sequential metalation and cross-coupling reactions. nih.gov
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a subtype of metalation where a substituent on the ring directs the deprotonation to an adjacent (ortho) position. This is a highly effective strategy for achieving regioselectivity. The directing metalation group (DMG) coordinates to the organolithium base, bringing it into proximity of the ortho-proton.
For pyridine derivatives, various groups can act as DMGs. For example, the carbamate (B1207046) group in O-pyridyl carbamates has been used to direct metalation to the ortho position, providing a regiospecific entry into polysubstituted pyridines. acs.org The fluorine atom itself can also direct metalation. The reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is enhanced, facilitating direct C–H functionalization. acs.org Base-assisted C–H bond activation reactions, often proceeding through a Concerted Metalation Deprotonation (CMD) mechanism, have been widely used for the direct arylation of fluoroarenes, with selectivity for the ortho position. acs.org
In the context of alkoxypyridines, the alkoxy group can influence the site of metalation. arkat-usa.orgresearchgate.net For example, the lithiation of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) occurs at the C-3 position. arkat-usa.orgresearchgate.net The development of methods for the regioselective C-4 alkylation of pyridines has been a long-standing challenge, and recent work has shown the use of a maleate-derived blocking group to control Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.org
Precursors and Building Blocks in this compound Synthesis
The synthesis of this compound often starts from readily available pyridine precursors. The choice of starting material is crucial and dictates the synthetic route.
Utilization of 2-Fluoropyridine Derivatives
2-Fluoropyridine and its derivatives are common starting materials. One of the most direct routes to this compound involves the nucleophilic substitution of a fluorine atom in 2,6-difluoropyridine with sodium ethoxide. 2,6-Difluoropyridine itself can be prepared from 2,6-dichloropyridine (B45657) by reaction with potassium fluoride (B91410) (KF) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The ortholithiation of 2,6-difluoropyridine mediated by lithium diisopropylamide (LDA) is also a known reaction. lookchem.com
The functionalization of 2-fluoropyridine at its various vacant positions has been systematically studied, providing access to a range of fluorinated pyridine carboxylic acids. researchgate.net This highlights the versatility of 2-fluoropyridine as a building block.
Role of Pyridine N-Oxides and Pyridyltrialkylammonium Salts
Pyridine N-oxides are activated derivatives of pyridines that exhibit enhanced reactivity towards both electrophiles and nucleophiles. bhu.ac.inchemtube3d.com The N-oxide group increases the electron density at the 2- and 4-positions through resonance, making them more susceptible to electrophilic attack. bhu.ac.inscripps.edu Conversely, the ring is activated towards nucleophilic substitution, often at the ortho and para positions, especially after the oxygen atom has reacted with an electrophile. chemtube3d.com This dual reactivity makes pyridine N-oxides valuable intermediates in pyridine chemistry. researchgate.net For example, they can be used to introduce a nitro group at the 4-position, which can then be deoxygenated to yield 4-nitropyridine. bhu.ac.in
While not a direct precursor in a common synthesis of this compound, the principles of pyridine activation through N-oxidation are broadly applicable in the synthesis of functionalized pyridines.
Application of Halogenated Pyridine Intermediates (e.g., 2-Bromo-6-fluoropyridine)
Halogenated pyridines are versatile intermediates in organic synthesis. 2-Bromo-6-fluoropyridine (B132718) is a particularly useful building block for introducing the 6-fluoropyridin-2-yl moiety. biosynth.comchemicalbook.com It can be synthesized from 2,6-dibromopyridine (B144722) by reaction with potassium fluoride, often with a phase-transfer catalyst like 18-crown-6. chemicalbook.com
The bromine atom in 2-bromo-6-fluoropyridine can be displaced by various nucleophiles or participate in cross-coupling reactions, while the fluorine atom is generally less reactive towards nucleophilic substitution under standard conditions. This differential reactivity allows for selective functionalization. For instance, it is used in the synthesis of other complex molecules and specialty chemicals. biosynth.comchemicalbook.com
Advanced Synthetic Techniques and Conditions
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, utilizing microwave irradiation to heat reactions directly and efficiently. anton-paar.com This technique dramatically reduces reaction times from hours to minutes, often leading to higher product yields and selectivity compared to conventional heating methods. milestonesrl.comorganic-chemistry.org The direct, homogeneous heating of the reaction mixture minimizes the formation of byproducts and is considered an energy-efficient, green chemistry approach. researchgate.net
The synthesis of fluorinated pyridines is particularly amenable to microwave conditions. For instance, the nucleophilic displacement of a leaving group on the pyridine ring to introduce a fluorine atom can be significantly accelerated. Research on the synthesis of 2-fluoropyridines from various precursors demonstrates the superiority of microwave irradiation. Using a 2-trimethylammonium pyridine precursor in DMSO, microwave heating at 100 W can achieve a 96% yield in just one minute. acs.org This is a substantial improvement over conventional heating, which requires much longer reaction times at high temperatures to achieve comparable results. acs.org
While specific data for the direct microwave synthesis of this compound is not extensively detailed in the literature, the synthesis of closely related derivatives highlights the method's efficacy. For example, a one-pot, four-component reaction to produce derivatives like 2-ethoxy-6-phenylpyridine-3-carbonitrile (B12556322) under microwave irradiation achieves excellent yields of 82-94% in just 2-7 minutes at temperatures of 120-140°C. smolecule.com This contrasts sharply with conventional heating, which requires 6-12 hours for similar transformations. smolecule.com
The following table summarizes findings from the microwave-assisted synthesis of 2-fluoropyridine precursors, illustrating the typical conditions and advantages of this technology.
Table 1: Microwave-Assisted Synthesis of 2-Fluoropyridine from Various Precursors
| Precursor | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Trimethylammonium Pyridine | 100 W, DMSO | 1 min | 96% | acs.org |
| 2-Nitropyridine | 100 W, DMSO | 2 min | 88% | acs.org |
| 2-Bromopyridine | 100 W, DMSO | 2 min | 71% | acs.org |
| 2-Chloropyridine | 100 W, DMSO | 2 min | 22% | acs.org |
Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous intermediates, and improved scalability and reproducibility. researchgate.netgoogle.com These systems pump reactants through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. researchgate.net
For the synthesis of fluoropyridine derivatives, continuous-flow methods have been developed to enable complex, multi-step reactions in a telescoped fashion, eliminating the need for isolation of intermediates. nih.gov A notable example is the regioselective arylation of 2-fluoropyridine to produce 2-aryl-6-fluoropyridine derivatives, which are structurally related to this compound. This process involves a three-step sequence:
Lithiation: Deprotonation of 2-fluoropyridine using a strong base like lithium diisopropylamide (LDA).
Zincation: Transmetalation with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc intermediate.
Negishi Cross-Coupling: Palladium-catalyzed coupling with an aryl halide.
Using continuous-flow technology, the highly exothermic and rapid lithiation step can be precisely controlled at 0°C, a significant improvement over the -78°C required for several hours in batch processes. x-mol.com The entire three-step synthesis of a derivative like 2-phenyl-6-fluoropyridine can be completed with a total residence time of less than 11 minutes, achieving a high yield. x-mol.com
The following table outlines the parameters for a representative continuous-flow synthesis of a 2-substituted fluoropyridine derivative.
Table 2: Continuous-Flow Synthesis of 2-Phenyl-6-fluoropyridine
| Step | Reactants | Solvent | Temperature | Residence Time | Overall Yield | Reference |
|---|---|---|---|---|---|---|
| Lithiation, Zincation & Negishi Coupling | 2-Fluoropyridine, LDA, ZnCl₂, Bromobenzene, Pd-catalyst | THF | 0°C (Lithiation) | < 11 min | 85% | x-mol.com |
These advanced methodologies demonstrate the potential for highly efficient, safe, and scalable production of this compound and its derivatives, paving the way for their broader application in various fields of chemical research and development.
Reactivity and Reaction Mechanisms of 2 Ethoxy 6 Fluoropyridine and Its Analogues
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems, such as substituted pyridines. youtube.com The pyridine (B92270) nitrogen acts as a strong electron-withdrawing group, reducing electron density at the ortho (C2, C6) and para (C4) positions and making them susceptible to nucleophilic attack. youtube.comwikipedia.org
The presence of both a fluorine atom and an ethoxy group on the pyridine ring has a profound impact on the rate and selectivity of SNAr reactions.
Steric Effects: The ethoxy group is sterically more demanding than the fluorine atom. While this bulk is generally considered modest, it can influence the approach of a nucleophile. rsc.org In reactions involving large or bulky nucleophiles, some steric hindrance at the adjacent C6 position might be observed, potentially slowing the reaction rate compared to a less substituted pyridine. rsc.orgresearchgate.net However, for most common nucleophiles, the electronic activation at the C6 position is the deciding factor for regioselectivity.
The combined electronic effects strongly favor the substitution of the fluoride (B91410) at the C6 position, as this position is activated by both the ring nitrogen and the inductive effect of the fluorine itself.
The SNAr reaction of 2-ethoxy-6-fluoropyridine proceeds through a well-established two-step addition-elimination mechanism. chemistrysteps.comnih.gov
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine (C6). This step forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orgdntb.gov.ua The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electron-withdrawing nitrogen atom.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.
Kinetic studies on analogous systems, such as 2-ethoxy-3,5-dinitropyridine reacting with aliphatic amines, show that the formation and decomposition of the Meisenheimer complex are key steps. dntb.gov.uarsc.org In some cases, particularly with amine nucleophiles, the rate-limiting step can be the proton transfer from the initially formed zwitterionic intermediate. rsc.org
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine (B1216828) | Sodium Ethoxide (NaOEt) | 2-Ethoxypyridine | Ethanol (B145695) (EtOH) | nih.gov |
| 2,4-Dinitrochlorobenzene | Hydroxide (OH-) | 2,4-Dinitrophenol | Aqueous Base | wikipedia.orglibretexts.org |
| 2-Ethoxy-3,5-dinitropyridine | Piperidine | 2-Piperidino-3,5-dinitropyridine | DMSO | rsc.org |
Electrophilic Aromatic Substitution (EAS) Considerations
Pyridine and its derivatives are generally highly resistant to electrophilic aromatic substitution (EAS). wikipedia.orguoanbar.edu.iq This low reactivity is attributed to two main factors:
Ring Deactivation: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the entire ring towards attack by electrophiles. uoanbar.edu.iq This makes the pyridine ring significantly less nucleophilic than benzene.
Protonation under Acidic Conditions: EAS reactions such as nitration, sulfonation, and Friedel-Crafts reactions are typically performed under strong acidic conditions. masterorganicchemistry.com The basic nitrogen atom of the pyridine ring is readily protonated under these conditions, forming a positively charged pyridinium ion. The positive charge on the nitrogen further deactivates the ring to an extreme degree, making electrophilic attack exceptionally difficult. uoanbar.edu.iqrsc.org
Due to these deactivating effects, this compound is not expected to undergo standard EAS reactions. If a reaction were forced under very harsh conditions, substitution would be predicted to occur at the C3 or C5 positions, which are the least deactivated positions in the pyridinium ion. A common strategy to achieve electrophilic substitution on pyridines is to first form the pyridine N-oxide, which activates the ring, particularly at the C4 position, and can then be deoxygenated after the substitution step. wikipedia.org
Organometallic Chemistry and Cross-Coupling Reactions
Organometallic reagents provide powerful tools for the functionalization of halopyridines, including this compound.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While C-F bonds are the strongest carbon-halogen bonds, C-F bond activation of electron-deficient aryl fluorides is a known process. rsc.org this compound can serve as a substrate in reactions like the Suzuki-Miyaura (using boronic acids) and Mizoroki-Heck couplings. researchgate.net The reactivity of halopyridines in these reactions can be influenced by the electronic nature of the ring and the position of the halide. researchgate.net The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles. For instance, the related compound 6-ethoxy-2-fluoropyridine-3-boronic acid is a commercially available reagent, indicating that the this compound scaffold is utilized in Suzuki couplings.
| Reaction Type | Aryl Fluoride Substrate | Coupling Partner | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Hexafluorobenzene (C6F6) | Diarylzinc | Pd(0) / LiI | mdpi.com |
| Carbene Insertion | Electron-deficient aryl fluorides | Aryl N-tosylhydrazones | Palladium catalyst | rsc.org |
Functionalization of the this compound ring can also be achieved using organomagnesium (Grignard) and organolithium reagents. These strong bases and nucleophiles can react through several pathways:
Metal-Halogen Exchange: This reaction involves the exchange of the fluorine atom with a metal (Li or Mg). While common for bromides and iodides, fluorine-metal exchange is more challenging due to the strength of the C-F bond and requires highly reactive reagents, such as specially activated magnesium or organolithium compounds.
Directed ortho-Metalation (DoM): A more common strategy for functionalizing substituted pyridines is deprotonation at a position ortho to a directing group. Both the fluorine and ethoxy groups can act as directing groups. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is possible to selectively remove a proton from the C3 or C5 position. The resulting lithiated or magnesiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, CO₂, alkyl halides) to install a new functional group. The regioselectivity of deprotonation would depend on the specific reaction conditions and the relative directing ability of the fluoro and ethoxy substituents. Mixed lithium/magnesium amide bases have also shown excellent properties for the regioselective magnesiation of various heteroarenes. researchgate.net
Other Transformations and Derivatizations
Beyond the more common substitution reactions, this compound and its analogues can undergo a variety of other chemical transformations, including oxidation, reduction, cycloaddition, and condensation reactions. These processes allow for significant structural modifications and the synthesis of diverse molecular architectures.
Oxidation:
The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The reaction involves the electrophilic attack of the peroxy acid on the lone pair of electrons of the pyridine nitrogen. The presence of the electron-donating ethoxy group at the 2-position increases the electron density on the nitrogen atom, facilitating the oxidation process. Conversely, the electron-withdrawing fluorine atom at the 6-position may slightly decrease the nucleophilicity of the nitrogen, but N-oxidation is generally an achievable transformation for a wide range of substituted pyridines rsc.orggoogle.comresearchgate.net.
Reduction:
The pyridine ring of this compound can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. This transformation typically requires a noble metal catalyst, such as rhodium, ruthenium, or palladium, under a hydrogen atmosphere rsc.orgacs.org. The reaction conditions, including pressure, temperature, and solvent, can influence the efficiency and selectivity of the reduction. For instance, the hydrogenation of functionalized pyridines can be achieved using a rhodium oxide catalyst under mild conditions rsc.org.
The reduction of fluorinated pyridines to the corresponding fluorinated piperidines is a known process and is of significant interest in medicinal chemistry. While specific studies on this compound are limited, the reduction of other fluoropyridines suggests that this transformation is feasible. The reduction of pyridinium salts, which can be formed from the parent pyridine, is another effective strategy to lower the activation energy for hydrogenation liverpool.ac.uk. It is important to note that under certain conditions, partial reduction to dihydropyridine intermediates can also occur researchgate.netthieme-connect.com.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | Pyridine N-oxide | Electron-donating groups facilitate the reaction. |
| Catalytic Hydrogenation | H₂, Rh₂O₃ or Pd/C | Piperidine | Results in a saturated heterocyclic ring. |
| Partial Reduction | Amine-borane complexes | Dihydropyridine | Allows for the synthesis of partially saturated rings. |
Cycloaddition Reactions:
Pyridine and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as either the diene or the dienophile wikipedia.orgyoutube.com. However, the aromaticity of the pyridine ring makes it a relatively unreactive diene in normal electron-demand Diels-Alder reactions. To facilitate cycloaddition, the pyridine ring often needs to be activated or transformed.
One strategy involves the tautomerism of 2-hydroxypyridines to 2-pyridones. 2-Pyridones can act as dienes in Diels-Alder reactions with various dienophiles, such as N-phenylmaleimide, leading to the formation of bicyclic lactams acs.orgnih.govresearchgate.netresearchgate.net. While this compound does not directly tautomerize, its reactivity can be compared to that of 2-alkoxypyridines. In some cases, the cycloaddition is followed by an aromatization step to reform a substituted benzene ring acsgcipr.org. Inverse electron-demand Diels-Alder reactions, where the pyridine derivative acts as the dienophile, are also a viable pathway for the synthesis of more complex heterocyclic systems acsgcipr.orgnih.gov.
Condensation Reactions:
While this compound itself is not typically a substrate for direct condensation reactions in the same way as compounds with active methylene (B1212753) groups, its derivatives can be employed in such transformations. For example, if the pyridine ring contains a methyl group, this group can be sufficiently acidic to participate in condensation reactions.
More relevant to the derivatization of the this compound scaffold are condensation reactions where the pyridine moiety is part of the catalyst or a different reactant. A well-known example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, often catalyzed by a basic amine like pyridine or piperidine nih.govwikipedia.orgorganic-chemistry.orgalfa-chemistry.com. This reaction leads to the formation of a new carbon-carbon double bond organic-chemistry.orgnih.gov. In principle, a functionalized derivative of this compound could be designed to participate as a substrate in a Knoevenagel-type reaction, for instance, if it were to bear an aldehyde or an active methylene group. The reactivity of 2-halopyridines with active methylene compounds can also lead to substitution products, which could then undergo further condensation researchgate.net.
| Reaction Type | Reactants | Product Type | Key Features |
| Diels-Alder [4+2] Cycloaddition | 2-Pyridone analogue + Dienophile | Bicyclic lactam | Pyridine ring acts as a diene. |
| Inverse Electron-Demand Diels-Alder | Pyridine analogue + Diene | Substituted pyridine | Pyridine ring acts as a dienophile. |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | α,β-Unsaturated product | Often catalyzed by pyridine or its derivatives. |
Spectroscopic Characterization Techniques in 2 Ethoxy 6 Fluoropyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Ethoxy-6-fluoropyridine, providing unambiguous evidence for its molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum displays distinct signals for the protons of the ethoxy group and the aromatic protons on the pyridine (B92270) ring. The ethoxy group typically presents as an upfield triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other.
The pyridine ring protons appear in the more downfield aromatic region. Due to the substitution pattern, three distinct signals are expected. The proton at the C4 position is anticipated to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), resulting from coupling to the adjacent C3 and C5 protons. The protons at the C3 and C5 positions will each appear as a doublet of doublets due to coupling with their adjacent aromatic protons. The precise chemical shifts are influenced by the electronic effects of the electron-donating ethoxy group and the electron-withdrawing fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-3 | 6.4 - 6.6 | dd | J(H3-H4), J(H3-F6) |
| Pyridine H-4 | 7.5 - 7.7 | t or dd | J(H4-H3), J(H4-H5) |
| Pyridine H-5 | 6.7 - 6.9 | dd | J(H5-H4), J(H5-F6) |
| -OCH₂CH₃ | 4.3 - 4.5 | q | J = 7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | J = 7.1 |
| Note: Predicted values are based on typical chemical shifts for substituted pyridines. Actual experimental values may vary. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy substituent.
The chemical shifts of the ring carbons are significantly influenced by the attached substituents. researchgate.net The carbon atom bonded to the fluorine (C6) and the carbon bonded to the ethoxy group (C2) are expected to be the most downfield due to the large deshielding effects of these electronegative atoms. These signals will also exhibit splitting due to coupling with the fluorine atom (¹JCF and ²JCF, respectively). The remaining ring carbons (C3, C4, C5) will appear at intermediate chemical shifts, while the aliphatic carbons of the ethoxy group (CH₂ and CH₃) will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C2 | 163 - 165 | Yes (²JCF) |
| C3 | 95 - 98 | Yes (³JCF) |
| C4 | 140 - 142 | Possible (⁴JCF) |
| C5 | 108 - 110 | Yes (³JCF) |
| C6 | 160 - 162 | Yes (¹JCF) |
| -OCH₂CH₃ | 61 - 63 | No |
| -OCH₂CH₃ | 14 - 16 | No |
| Note: Predicted values are based on typical chemical shifts for substituted pyridines. Actual experimental values may vary. |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize the fluorine atom in the molecule. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides a clear and distinct signal. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring system. The signal may appear as a multiplet due to coupling with the nearby aromatic protons (H-5 and H-3), providing further confirmation of the substitution pattern on the pyridine ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Reference Standard |
| Pyridine F-6 | -65 to -75 | CFCl₃ |
| Note: The chemical shift is highly dependent on the solvent and reference standard used. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions include:
C-H stretching: Aliphatic C-H stretching from the ethoxy group is typically observed in the 2850–3000 cm⁻¹ region. Aromatic C-H stretching appears at slightly higher wavenumbers, generally between 3000–3100 cm⁻¹.
Aromatic ring stretching: Vibrations corresponding to the C=C and C=N bonds within the pyridine ring are expected in the 1450–1600 cm⁻¹ region.
C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O bond is anticipated in the 1200–1260 cm⁻¹ range.
C-F stretching: A strong, characteristic absorption due to the C-F bond stretching is expected to appear in the 1150-1250 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |
| C-O (Aryl-Alkyl Ether) Stretch | 1200 - 1260 | Strong |
| C-F Stretch | 1150 - 1250 | Strong |
| Note: These are typical ranges for the specified functional groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit absorptions in the ultraviolet region due to π → π* transitions within the aromatic system. For this compound, the presence of the ethoxy (auxochrome) and fluoro groups on the pyridine chromophore is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima (λmax) compared to unsubstituted pyridine. The spectrum would likely show characteristic absorption bands in the 250-280 nm range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule (C₇H₈FNO, monoisotopic mass ≈ 141.06 Da).
The fragmentation of the molecular ion is a key feature that provides structural clues. Common fragmentation pathways for this compound are expected to involve the ethoxy substituent. A primary fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable pyridone-type cation. Another possibility is the loss of an ethylene (B1197577) molecule (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement, resulting in a fragment corresponding to 6-fluoropyridin-2-ol. Further fragmentation of the pyridine ring can also occur.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Formula |
| 141 | [M]⁺ (Molecular Ion) | [C₇H₈FNO]⁺ |
| 113 | [M - C₂H₄]⁺ | [C₅H₄FNO]⁺ |
| 112 | [M - C₂H₅]⁺ | [C₅H₃FNO]⁺ |
| Note: The relative abundance of fragments depends on the ionization energy and technique used. |
High-Resolution Mass Spectrometry (HRMS)
No published experimental data from High-Resolution Mass Spectrometry studies specifically on this compound were found in the reviewed literature.
Electrospray Ionization (ESI) Techniques
No published experimental data from Electrospray Ionization studies specifically on this compound were found in the reviewed literature.
Computational and Theoretical Studies of 2 Ethoxy 6 Fluoropyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometry of molecular systems, including pyridine (B92270) derivatives. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between computational cost and accuracy. In the study of 2-Ethoxy-6-fluoropyridine, DFT calculations are instrumental in elucidating its fundamental properties.
Geometry optimization is a primary application of DFT, where the goal is to find the minimum energy conformation of the molecule. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is achieved. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties.
The accuracy of DFT calculations is highly dependent on the choice of the level of theory, which comprises the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals: The exchange-correlation functional is a critical component of DFT as it approximates the quantum mechanical effects of electron exchange and correlation. Two commonly employed functionals for organic molecules like this compound are B3LYP and M06-2X.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP is known for its good balance of accuracy and computational efficiency, making it a popular choice for a wide range of applications, including geometry optimization and frequency calculations of pyridine derivatives.
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality hybrid meta-GGA functional. M06-2X is particularly well-suited for studying non-covalent interactions, thermochemistry, and systems where electron correlation effects are significant. For a molecule like this compound, which contains electronegative atoms and potential for intramolecular interactions, M06-2X can provide a more accurate description of its electronic structure compared to B3LYP.
Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. A commonly used and well-regarded basis set for molecules containing first and second-row elements is the Pople-style basis set, such as 6-311++G(d,p) .
6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.
++G: The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions, lone pairs, and non-covalent interactions.
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is crucial for describing chemical bonds accurately.
The combination of a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) provides a robust and reliable level of theory for obtaining accurate predictions of the geometry and electronic properties of this compound. The choice between B3LYP and M06-2X may depend on the specific property being investigated, with M06-2X often being preferred for more demanding applications where electron correlation is critical.
A representative table of optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, is presented below. These values are derived from computational studies on similar fluorinated and ethoxy-substituted pyridines.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-F | 1.335 |
| C6-O | 1.358 | |
| O-C(ethyl) | 1.435 | |
| N1-C2 | 1.321 | |
| N1-C6 | 1.345 | |
| Bond Angle (°) | N1-C2-F | 117.5 |
| N1-C6-O | 118.9 | |
| C6-O-C(ethyl) | 119.2 | |
| C2-N1-C6 | 120.5 |
A significant advantage of DFT calculations is the ability to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, the prediction of vibrational wavenumbers and chemical shifts is particularly valuable.
Vibrational Wavenumbers: Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the harmonic vibrational frequencies can be obtained.
These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated wavenumbers to improve their agreement with experimental spectra. For calculations using the B3LYP functional and the 6-311++G(d,p) basis set, a scaling factor of around 0.96-0.98 is typically used.
The predicted vibrational spectrum can be used to assign the absorption bands observed in the experimental IR and Raman spectra to specific molecular motions, such as C-F stretching, C-O stretching, and pyridine ring vibrations. This detailed assignment provides a deeper understanding of the molecule's structure and bonding.
Below is a table of predicted vibrational wavenumbers for key functional groups in this compound, based on calculations of similar molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C-H)ethyl | 2950 - 3050 | Stretching of C-H bonds in the ethoxy group |
| ν(C=C, C=N)ring | 1550 - 1650 | Pyridine ring stretching vibrations |
| ν(C-F) | 1200 - 1250 | Carbon-Fluorine stretching vibration |
| ν(C-O) | 1050 - 1150 | Carbon-Oxygen stretching vibration of the ethoxy group |
Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. DFT calculations can predict the NMR chemical shifts of different nuclei in a molecule, such as ¹H, ¹³C, and ¹⁹F. The chemical shift is determined by the local magnetic field experienced by a nucleus, which is influenced by the surrounding electron density.
By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the isotropic shielding constants can be determined. The chemical shifts are then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.
The prediction of NMR chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules with multiple non-equivalent atoms. This can help to confirm the proposed structure of this compound and provide insights into the electronic effects of the fluorine and ethoxy substituents on the pyridine ring.
Quantum Chemical Bonding Analysis (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding in molecules. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. For this compound, NBO analysis can reveal detailed information about its electronic structure and bonding interactions.
The NBO method allows for the quantification of electron density distribution and the analysis of interactions between different parts of the molecule. This is particularly useful for understanding the effects of the electron-withdrawing fluorine atom and the electron-donating ethoxy group on the electronic properties of the pyridine ring.
Natural Population Analysis (NPA) is a key component of NBO analysis that provides a method for assigning the electron density of a molecule to its individual atoms. This results in a set of atomic charges, known as natural charges, which are generally considered to be more reliable and less dependent on the basis set than other charge schemes like Mulliken population analysis.
The NPA charges for this compound can reveal the distribution of charge within the molecule. It is expected that the highly electronegative fluorine and nitrogen atoms will have significant negative charges, while the carbon atoms attached to them will be more electropositive. The oxygen atom of the ethoxy group will also carry a negative charge.
This charge distribution influences the molecule's electrostatic potential, its interactions with other molecules, and its reactivity. For example, sites with a high positive charge are more susceptible to nucleophilic attack, while sites with a high negative charge are more prone to electrophilic attack.
A representative table of NPA charges for this compound is provided below, based on calculations of related molecules.
| Atom | Natural Charge (e) |
|---|---|
| N1 | -0.55 |
| C2 | +0.30 |
| F | -0.40 |
| C6 | +0.45 |
| O | -0.60 |
| C(ethyl) | -0.10 |
In this compound, several hyperconjugative interactions are expected to be significant:
n → σ interactions:* The lone pairs (n) on the nitrogen and oxygen atoms can donate electron density into the anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds.
n → π interactions:* The lone pair on the oxygen of the ethoxy group can donate into the anti-bonding π* orbitals of the pyridine ring, contributing to the electron-donating character of the ethoxy group.
π → π interactions:* Delocalization of π-electrons within the aromatic pyridine ring.
The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a measure of the extent of charge delocalization.
Studying these hyperconjugative interactions in this compound can provide a detailed understanding of the electronic effects of the substituents. For example, the interaction between the oxygen lone pair and the pyridine ring's π* system can be quantified to understand the resonance effect of the ethoxy group. Similarly, the influence of the electronegative fluorine atom on the electron density distribution and hyperconjugative interactions can be assessed.
An illustrative table of significant hyperconjugative interactions and their stabilization energies in this compound is presented below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 25.5 |
| LP(2) O | π(N1-C6) | 35.2 |
| π(C3-C4) | π(C5-C6) | 18.9 |
| π(C5-C6) | π(N1-C2) | 22.1 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study its reactivity in various transformations, such as nucleophilic aromatic substitution (SNAr). researchgate.netacs.orgresearchgate.net
The general approach to studying a reaction mechanism computationally involves the following steps:
Locating Reactants and Products: The geometries of the reactants and products are optimized to find their minimum energy structures.
Identifying Transition States: The transition state (TS) is the highest energy point along the reaction coordinate that connects the reactants and products. Locating the TS is a critical step in understanding the reaction mechanism. This is typically done by searching for a first-order saddle point on the potential energy surface.
Verifying the Transition State: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating the Activation Energy: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This is a key parameter that determines the rate of the reaction.
Determining the Reaction Energy: The reaction energy (ΔErxn) is the energy difference between the products and the reactants, which indicates whether the reaction is exothermic or endothermic.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima.
For this compound, a key reaction of interest is the nucleophilic aromatic substitution at the C2 or C6 position. The fluorine atom at the C6 position is a good leaving group, and the electron-withdrawing nature of the pyridine ring and the fluorine atom activates the ring towards nucleophilic attack.
Computational studies can be used to compare the feasibility of different reaction pathways. For example, in an SNAr reaction, the mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process. acs.org By calculating the energies of the intermediates and transition states for both pathways, it is possible to determine the preferred mechanism.
Furthermore, computational modeling can be used to investigate the effect of different nucleophiles, solvents, and catalysts on the reaction rate and selectivity. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes involving this compound. Recent computational studies have explored the SNAr reactions of similar dinitropyridine derivatives with piperidine, providing insights into their reaction mechanisms and potential applications in drug design. researchgate.netresearchgate.net
Transition State Characterization and Activation Energy Determination
There is no available research that characterizes the transition states or determines the activation energies for reactions involving this compound.
Solvent Effects on Reaction Pathways
Information regarding the influence of different solvents on the reaction pathways of this compound through computational studies is not present in the surveyed literature.
Molecular Dynamics and Conformational Analysis
No molecular dynamics simulations or detailed conformational analyses for this compound have been published.
Energy Landscape Mapping (e.g., Rotation Barriers)
The energy landscape, including the rotational barriers around the ethoxy group, has not been computationally mapped for this compound in available studies.
Stability of Different Conformational Isomers
There are no published computational studies that report on the relative stabilities of the different conformational isomers of this compound.
Applications and Advanced Research Directions Involving 2 Ethoxy 6 Fluoropyridine
Role as a Key Intermediate in Medicinal Chemistry
In the field of medicinal chemistry, substituted pyridines are integral components of numerous therapeutic agents. 2-Ethoxy-6-fluoropyridine provides a scaffold that can be elaborated into more complex, biologically active molecules through strategic chemical transformations.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a valuable precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The fluoropyridine motif is a key structural element in modern pharmaceuticals, and this compound provides a ready source for this moiety. The fluorine atom at the 6-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups and the construction of intricate molecular architectures.
For instance, the synthesis of advanced oncology drugs often relies on the coupling of multiple heterocyclic fragments. The large-scale synthesis of Lorlatinib, a potent ALK inhibitor for non-small cell lung cancer, involves the connection of a fluorinated phenyl moiety with a substituted pyridine (B92270) and a pyrazole (B372694) ring. youtube.com While specific industrial syntheses are proprietary, the general strategy highlights the necessity of functionalized fluoropyridine intermediates to build such complex macrocyclic structures. The presence of both an ethoxy and a fluoro group on the pyridine ring, as in this compound, offers chemists multiple handles for sequential, site-selective reactions to build the core of such sophisticated APIs.
Synthesis of Bioactive Heterocycles (e.g., Azaindoles, Pyrazopyridines)
Fused heterocyclic systems, such as azaindoles and pyrazopyridines, are privileged scaffolds in drug discovery, appearing in a multitude of compounds targeting various diseases. The synthesis of these ring systems often begins with appropriately substituted pyridine precursors. This compound is an ideal starting point for such syntheses.
The general approach involves the displacement of the fluorine atom with a suitable nucleophile, followed by a cyclization reaction to form the fused ring. For example, reaction with an amine could be the first step towards a pyrazopyridine, while coupling with a vinylboronate ester could initiate a pathway toward an azaindole. The reactivity of the fluoropyridine allows for the construction of these important bioactive cores.
| Pyridine Precursor Type | Key Reaction | Resulting Bioactive Heterocycle | Therapeutic Area Example |
|---|---|---|---|
| Chloro-aminopyridine | Suzuki-Miyaura Coupling & Cyclization | Azaindole | Kinase Inhibitors (Oncology) |
| Amino-iodopyridine | Sonogashira Coupling & C-N Cyclization | 2-Substituted-7-azaindole | Antivirals, Anti-inflammatories |
| Dibromopyridine | Palladium-catalyzed C-N/C-C Coupling | 5- or 6-Azaindole | CNS Disorders |
| 2-Fluoropyridine (B1216828) Derivative | Nucleophilic Substitution & Annulation | Pyrazopyridine | Metabolic Disorders |
Application in Radiochemistry and Positron Emission Tomography (PET) Tracers (e.g., 18F-labeling)
Positron Emission Tomography (PET) is a critical non-invasive imaging technique in clinical diagnostics and drug development, which requires radiolabeled tracer molecules. Fluorine-18 (18F) is the most widely used radionuclide for PET due to its favorable decay properties. adventbio.com The synthesis of 18F-labeled PET tracers often involves the late-stage introduction of the 18F atom onto a complex biomolecule.
The fluoropyridine moiety is a prime target for 18F-labeling. Nucleophilic heteroaromatic substitution with no-carrier-added [18F]fluoride is an efficient method for radiosynthesis. adventbio.com A precursor molecule, often containing a good leaving group such as a nitro or trimethylammonium group at the ortho-position of the pyridine ring, is treated with an activated K[18F]F-Kryptofix complex to yield the desired 18F-labeled tracer. adventbio.com
This compound can serve as a starting material to generate these precursors. For example, the fluorine at the 6-position can be displaced to install a trimethylammonium group, creating an ideal precursor for a high-yield radiolabeling reaction. This strategy allows the 18F atom to be incorporated in the final step of the synthesis, which is crucial given the short half-life of the isotope (109.8 minutes). researchgate.net The development of 18F-labeled versions of drugs like Lorlatinib for PET imaging studies of brain penetration further underscores the importance of this application. researchgate.net
Utility in Agrochemical and Material Sciences
Beyond medicine, the structural features of this compound make it a compound of interest for the development of new agrochemicals and advanced functional materials.
Development of Herbicides, Insecticides, and Fungicides
The introduction of fluorine atoms into active ingredients is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. semanticscholar.org Many modern pesticides contain fluorinated aromatic or heterocyclic moieties. For example, trifluoromethylpyridine derivatives are key structural motifs in a range of commercial herbicides and insecticides. semanticscholar.org
Functional Materials Development
The field of material science constantly seeks new organic molecules with specific electronic, optical, or physical properties. Pyridine-containing polymers and organic compounds are utilized in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. semanticscholar.org The defined substitution pattern of this compound provides a basis for creating novel functional materials.
The reactivity of the C-F bond allows for its incorporation into polymer chains or onto surfaces via nucleophilic substitution reactions. This enables the synthesis of polymers with precisely controlled structures and properties. The ethoxy group and the pyridine nitrogen can influence the material's solubility, thermal stability, and its ability to coordinate with metals, which is relevant for creating catalysts or sensor materials. Although a niche application, the potential exists to use this compound as a monomer or cross-linking agent in the synthesis of specialized polymers and functional organic materials.
Catalyst Development and Ligand Design
Direct research focusing on this compound as a ligand or a component in catalyst systems is limited. Nevertheless, the structural features of the molecule—a pyridine ring substituted with both an electron-donating ethoxy group and an electron-withdrawing fluorine atom—provide a basis for assessing its potential in coordination chemistry and catalysis.
Pyridine derivatives are a cornerstone of ligand design, readily coordinating to transition metals through the nitrogen atom's lone pair of electrons. The electronic and steric properties of substituents on the pyridine ring are known to significantly influence the stability, activity, and selectivity of the resulting metal catalyst. For instance, studies on palladium(II) complexes with various 4-substituted pyridine ligands have demonstrated that the ligand's basicity can be correlated with the catalytic efficiency of the complex in cross-coupling reactions. acs.org
In the case of this compound, the opposing electronic effects of the ethoxy and fluoro groups create a unique electronic environment on the pyridine ring. This could be harnessed to fine-tune the properties of a metal center in a catalytic cycle. The steric bulk of the ethoxy group could also play a role in creating a specific coordination environment, potentially influencing the selectivity of a reaction. While not a traditional phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, which are common in modern cross-coupling reactions, this compound could serve as a foundational scaffold for more complex, potentially bidentate or pincer-type, ligands.
Table 1: Potential Roles of this compound in Catalyst and Ligand Development
| Potential Role | Rationale | Relevant Catalytic Systems |
|---|---|---|
| Monodentate Ligand | The pyridine nitrogen can coordinate to a metal center. The electronic properties, modulated by the fluoro and ethoxy groups, could influence catalyst performance. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), acs.org Copper-catalyzed reactions. |
| Ligand Scaffold | The pyridine ring can be further functionalized to create more complex, multidentate chiral or achiral ligands. | Asymmetric catalysis, C-H activation reactions. |
| Non-innocent Ligand | The C-F or C-H bonds on the ring could potentially participate directly in the catalytic cycle under specific conditions. | C-H functionalization, cross-coupling involving C-F bond activation. |
Future Research Perspectives and Emerging Applications
The primary future research value of this compound likely lies in its utility as a versatile synthetic intermediate for constructing more complex, high-value molecules. Its trifunctional nature (pyridine nitrogen, ethoxy group, and reactive fluorine atom) offers multiple avenues for chemical modification.
A key feature of 2-fluoropyridines is the high reactivity of the C-F bond toward nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, underscoring the lability of the fluoride (B91410) leaving group. nih.govacs.org This high reactivity allows for the facile introduction of a wide array of nucleophiles (containing O, N, S, or C) at the 2-position under relatively mild conditions. nih.govacs.org This makes this compound an attractive precursor for libraries of disubstituted pyridines.
Given that fluorinated heterocyclic motifs are prevalent in a significant portion of modern pharmaceuticals and agrochemicals, the derivatives of this compound represent promising candidates for biological screening. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Furthermore, the 2-fluoropyridine moiety is a key component in the synthesis of tracers for Positron Emission Tomography (PET) imaging. acs.org Although the direct application of this compound in this context has not been reported, its structure makes it a potential precursor for developing novel 18F-labeled PET tracers.
Table 2: Projected Future Research and Application Areas
| Field | Emerging Application | Synthetic Advantage |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel drug candidates. | The 6-ethoxy-2-substituted pyridine core can be a key pharmacophore. The high reactivity of the C-F bond allows for late-stage functionalization. researchgate.net |
| Agrochemicals | Development of new herbicides, fungicides, or insecticides. | Fluorinated pyridines are a well-established class of agrochemicals; this compound provides a route to new derivatives. |
| Materials Science | Precursor for organic electronic materials (e.g., OLEDs, organic semiconductors). | Pyridine-based materials have unique photophysical properties; substituents allow for tuning of these properties. |
| Nuclear Medicine | Potential precursor for 18F-labeled PET imaging agents. | The C-F bond allows for potential radiolabeling via nucleophilic substitution with [18F]fluoride. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-ethoxy-6-fluoropyridine, and how can reaction conditions be optimized for high purity?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For SNAr, substitute a halogen (e.g., chlorine or iodine) at the 6-position of pyridine with fluorine, followed by alkoxylation at the 2-position using sodium ethoxide under anhydrous conditions. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance regioselectivity .
- Purity Control : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Spectroscopy :
- NMR : Analyze NMR for fluorine environment (δ ≈ -110 to -120 ppm) and NMR for ethoxy group protons (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for CH) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 141.15 (CHFNO) using ESI-MS .
Q. What are the critical storage and handling protocols for this compound in laboratory settings?
- Storage : Store in airtight containers under inert gas (N or Ar) at room temperature (RT) to prevent hydrolysis of the ethoxy group. Avoid exposure to moisture or strong acids/bases .
- Safety : Use PPE (gloves, goggles) and fume hoods. Dispose of waste via licensed chemical disposal services due to potential fluorine-containing byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
- Analysis Framework :
Compare catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) and ligand effects on coupling efficiency .
Evaluate solvent/base combinations (e.g., THF/KCO vs. DMF/CsCO) to identify kinetic vs. thermodynamic control .
Use DOE (Design of Experiments) to isolate variables affecting yield discrepancies .
- Troubleshooting : If yields <50%, check for dehalogenation side reactions or catalyst poisoning via XPS or ICP-MS .
Q. What strategies are effective in designing this compound derivatives for medicinal chemistry applications?
- Functionalization :
- Fluorine Retention : Modify the ethoxy group (e.g., replace with methylthio or amino groups) while preserving fluorine for metabolic stability .
- Heterocycle Fusion : Attach pyrimidine or triazole rings via Suzuki-Miyaura coupling to enhance binding affinity .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound batches?
- Method Validation :
LC-HRMS : Detect impurities (e.g., de-fluorinated byproducts) at <0.1% levels .
NMR Relaxometry : Quantify residual solvents (e.g., DMF) using NMR spin-lattice relaxation times .
Experimental Design and Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound analogs?
- Modeling : Apply nonlinear regression (e.g., Hill equation) to IC values. Use ANOVA to compare variances across replicates .
- Uncertainty Quantification : Report confidence intervals (95%) and use Monte Carlo simulations for error propagation .
Q. How can researchers address ethical and reproducibility challenges in publishing studies on fluorinated pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
